5-Fluoro-2-iodobenzoic acid
Overview
Description
5-Fluoro-2-iodobenzoic acid: is an organic compound with the molecular formula C7H4FIO2 and a molecular weight of 266.01 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by iodine and fluorine atoms, respectively. This compound is known for its utility in various chemical reactions and its role as a building block in organic synthesis .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various biological targets, such as enzymes or receptors, to exert their effects .
Mode of Action
It is known that halogenated benzoic acids can participate in various chemical reactions due to the presence of the halogen atom, which can act as a leaving group . The fluorine atom in the compound can also form strong bonds with other atoms, influencing the compound’s interactions with its targets .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
The compound’s effects would depend on its specific targets and the nature of its interactions with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-iodobenzoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-iodobenzoic acid plays a significant role in biochemical reactions, particularly as a modulator of the catecholamine neurotransmitter system. It has been shown to modulate the effects of the neurotransmitter dopamine . The compound interacts with various enzymes and proteins, including those involved in the synthesis and degradation of neurotransmitters. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and degradation . Additionally, it can alter cellular metabolism by interacting with enzymes that regulate metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity and influencing biochemical pathways. For example, it can inhibit or activate enzymes involved in neurotransmitter synthesis, leading to changes in neurotransmitter levels and signaling . These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical properties and effects . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate neurotransmitter levels and signaling pathways without causing significant adverse effects . At high doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation . Understanding these metabolic interactions is essential for elucidating the compound’s role in biochemical pathways and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it interacts with enzymes and proteins . These interactions are crucial for understanding the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodobenzoic acid typically involves the diazotization of 2-amino-5-fluorobenzoic acid followed by a Sandmeyer reaction . The process can be summarized as follows:
Diazotization: 2-amino-5-fluorobenzoic acid is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with potassium iodide and copper(I) iodide at room temperature to replace the diazonium group with an iodine atom, yielding this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as 5-fluoro-2-methoxybenzoic acid when using methoxide.
Coupling Reactions: Various biaryl compounds or alkynylbenzoic acids depending on the coupling partner.
Scientific Research Applications
5-Fluoro-2-iodobenzoic acid is utilized in several scientific research fields:
Comparison with Similar Compounds
- 4-Fluoro-2-iodobenzoic acid
- 2-Fluoro-6-iodobenzoic acid
- 2-Iodo-5-methylbenzoic acid
- 5-Fluorosalicylic acid
Comparison: 5-Fluoro-2-iodobenzoic acid is unique due to the specific positioning of the fluorine and iodine atoms, which can significantly affect its reactivity and the properties of the compounds derived from it. For example, the presence of fluorine at the 5-position can enhance the compound’s stability and influence its electronic characteristics compared to its isomers .
Properties
IUPAC Name |
5-fluoro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMQYOPTHMSJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523210 | |
Record name | 5-Fluoro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52548-63-7 | |
Record name | 5-Fluoro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10523210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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